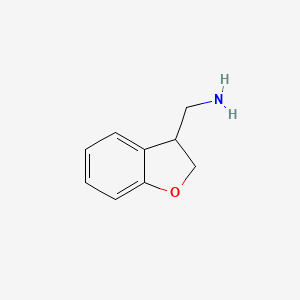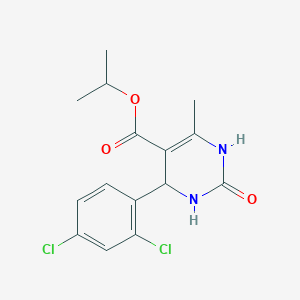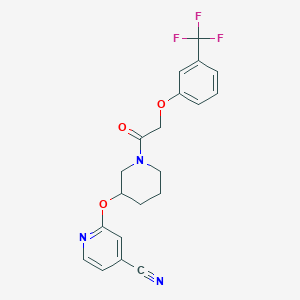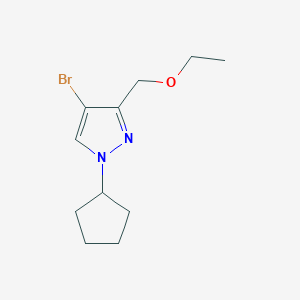
2,3-Dihydro-1-benzofuran-3-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1-benzofuran-3-ylmethanamine is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.193 . It is also known by its CAS number 111191-88-9 .
Synthesis Analysis
The synthesis of 2,3-disubstituted benzofurans, which are structurally related to 2,3-Dihydro-1-benzofuran-3-ylmethanamine, can be completed by a one-step reaction. This involves coupling-cyclizing o-iodophenol with a terminal alkyne in the presence of a powder of potassium fluoride doped alumina in the presence of a mixture of palladium in the form of powder, cuprous iodide, and triphenylphosphine .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1-benzofuran-3-ylmethanamine can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives, which are structurally related to 2,3-Dihydro-1-benzofuran-3-ylmethanamine, was developed based on the photochemical reaction of 2,3-disubstituted benzofurans. The studied process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .Applications De Recherche Scientifique
Novel Synthesis Pathways
2,3-Dihydro-1-benzofuran-3-ylmethanamine and its derivatives have been explored in scientific research for their synthesis and application in creating biologically active compounds and materials with unique properties. A study detailed a palladium-catalyzed reaction that offered a novel and efficient pathway for generating benzofuran derivatives through a double insertion of triple bonds, yielding products with good selectivity and yields (Luo & Wu, 2011). This highlights the compound's potential in synthesizing complex organic molecules.
Diversity-Oriented Synthesis
The structural motif of benzofuran, which includes 2,3-Dihydro-1-benzofuran-3-ylmethanamine, is a key component in numerous biologically active natural and synthetic compounds, including approved drugs. Efficient synthetic protocols have been developed for the preparation of libraries based on benzofuran scaffolds, leading to the synthesis of lead-like compounds with significant molecular weights and physicochemical properties (Qin et al., 2017). This approach is crucial for drug discovery and the development of new therapeutics.
Potential Antitumor Agents
A series of dihydrobenzofuran lignans, related to 2,3-Dihydro-1-benzofuran-3-ylmethanamine, was synthesized and evaluated for their anticancer activity. These compounds demonstrated promising activity against leukemia and breast cancer cell lines, with certain derivatives showing significant growth inhibition at low concentrations. This suggests the potential of these compounds as antimitotic and antitumor agents (Pieters et al., 1999).
Electronic and Material Properties
The methacrylate polymer bearing a chalcone side group derived from benzofuran compounds exhibits unique dielectric and thermal properties. This has implications for materials science, particularly in the development of new materials with specific electronic characteristics (Çelik & Coskun, 2018).
Antiproliferative and ADME Properties
The antiproliferative potential of novel quinoline derivatives, incorporating the benzofuran structure, against cancer cells highlights the therapeutic relevance of benzofuran derivatives. These compounds not only showed significant inhibition against various cancer cell lines but also exhibited favorable ADME properties, making them potential candidates for cancer therapy (Santoshkumar S. et al., 2016).
Orientations Futures
While specific future directions for 2,3-Dihydro-1-benzofuran-3-ylmethanamine are not available, benzofuran compounds in general have attracted attention due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests potential future research directions in exploring the therapeutic applications of these compounds.
Mécanisme D'action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have a wide array of biological activities and are considered a privileged structure in drug discovery . They have been found to be efficient antimicrobial agents .
Mode of Action
Benzofuran derivatives have been reported to interact with various biological targets, leading to their antimicrobial activity
Biochemical Pathways
Given the antimicrobial properties of benzofuran derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of microbes. More research is required to identify the specific pathways affected.
Result of Action
Given the antimicrobial properties of benzofuran derivatives , it can be inferred that this compound may lead to the inhibition of microbial growth or killing of microbes
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVYUJQJHJGINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-3-ylmethanamine | |
CAS RN |
111191-88-9 |
Source


|
| Record name | 2,3-dihydro-1-benzofuran-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2993798.png)

![2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2993800.png)

![2-(ethylthio)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2993805.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2993808.png)
![8-isobutyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993810.png)
![1-(5-Ethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2993814.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2993815.png)
![4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2993817.png)


